molecular formula C12H15NO5 B13833662 Methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate

Methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate

Cat. No.: B13833662
M. Wt: 253.25 g/mol
InChI Key: PPBFZGYXTILFJJ-UHFFFAOYSA-N
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Description

Methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate is an organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as methoxy, methyl, and acetyloxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate undergoes various chemical reactions including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of niacin used for its vasodilatory effects.

    Methyl 3-pyridinecarboxylate: Another pyridine derivative with similar structural features.

Uniqueness

Methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C12H15NO5/c1-7-10(6-18-8(2)14)13-5-9(11(7)16-3)12(15)17-4/h5H,6H2,1-4H3

InChI Key

PPBFZGYXTILFJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1COC(=O)C)C(=O)OC)OC

Origin of Product

United States

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